Ethyl 2-amino-4-methyl-3-oxopentanoate
Description
Ethyl 2-amino-4-methyl-3-oxopentanoate (IUPAC name) is a β-keto ester derivative featuring an amino group at the C2 position and a methyl substituent at the C4 position. This compound is structurally characterized by its pentanoate backbone with a ketone at C3 and an ethyl ester group at the terminal carboxylate. It is also known by multiple synonyms, including Ethyl 4-Methyl-3-oxopentanoate, NSC 62029, and γ,γ-Dimethylacetoacetic Acid Ethyl Ester .
Properties
Molecular Formula |
C8H15NO3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
ethyl 2-amino-4-methyl-3-oxopentanoate |
InChI |
InChI=1S/C8H15NO3/c1-4-12-8(11)6(9)7(10)5(2)3/h5-6H,4,9H2,1-3H3 |
InChI Key |
DGHNORVAQRVHDN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)C(C)C)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties:
- Molecular Formula: C₈H₁₃NO₃
- Functional Groups: Amino (-NH₂), ketone (-CO-), and ethyl ester (-COOEt).
- Applications: Primarily used in organic synthesis as a precursor for heterocyclic compounds and bioactive molecules. Its amino and keto groups make it a versatile intermediate in nucleophilic substitution and condensation reactions.
Comparison with Structurally Similar Compounds
Ethyl 3-Azido-4-Oxopentanoate (C₇H₁₁N₃O₃)
- Structural Differences: Replaces the C2 amino group with an azido (-N₃) group.
- Synthesis: Prepared via nucleophilic displacement of ethyl 3-bromo-4-oxopentanoate with sodium azide. Prolonged heating during synthesis leads to decomposition into ethyl 3-amino-4-oxopentanoate via nitrogen elimination .
- Reactivity: The azido group facilitates click chemistry or Staudinger reactions, unlike the amino group in the target compound, which is more nucleophilic.
(Z)-Ethyl 3-Amino-4-Oxopent-2-Enoate (C₇H₁₁NO₃)
- Structural Differences: Features a conjugated enone system (C2-C3 double bond) and an amino group at C3.
- Synthesis: Derived from ethyl 3-azido-4-oxopentanoate via reaction with acetaldehyde (MeCHO), leading to a stereoselective enamine formation .
- Reactivity : The α,β-unsaturated ketone enhances electrophilicity, enabling Diels-Alder or Michael addition reactions, unlike the saturated backbone of the target compound.
Ethyl 2-Methyl-3-Ethoxycarbonyl-4-Oxopentanoate (C₁₁H₁₈O₅)
- Structural Differences : Contains an ethoxycarbonyl (-COOEt) group at C3 and a methyl group at C2.
- Synthesis : Reported in classical organic chemistry literature via Claisen condensation or alkylation of ethyl acetoacetate derivatives .
- Applications : Used in the synthesis of γ-lactams and cyclic ketones, leveraging its dual ester and ketone functionalities.
Ethyl 2-Acetyl-3-Oxopentanoate (C₉H₁₄O₄)
- Structural Differences: Substitutes the C2 amino group with an acetyl (-COCH₃) group.
- Reactivity: The acetyl group enhances electrophilic character at C3, favoring aldol condensations, whereas the amino group in the target compound directs reactivity toward amination or Schiff base formation .
Comparative Data Table
| Compound Name | Molecular Formula | Key Substituents | Synthesis Method | Key Reactivity/Applications |
|---|---|---|---|---|
| Ethyl 2-Amino-4-Methyl-3-Oxopentanoate | C₈H₁₃NO₃ | C2-NH₂, C4-CH₃ | Azide displacement followed by reduction | Nucleophilic substitutions, heterocycles |
| Ethyl 3-Azido-4-Oxopentanoate | C₇H₁₁N₃O₃ | C3-N₃ | SN2 reaction with NaN₃ | Click chemistry intermediates |
| (Z)-Ethyl 3-Amino-4-Oxopent-2-Enoate | C₇H₁₁NO₃ | C2-C3 double bond, C3-NH₂ | Enamine formation from azide | Conjugate addition, cycloadditions |
| Ethyl 2-Methyl-3-Ethoxycarbonyl-4-Oxopentanoate | C₁₁H₁₈O₅ | C2-CH₃, C3-COOEt | Claisen condensation | γ-Lactam synthesis |
| Ethyl 2-Acetyl-3-Oxopentanoate | C₉H₁₄O₄ | C2-COCH₃ | Acetylation of β-keto esters | Aldol reactions, diketone derivatives |
Key Research Findings
- Amino vs. Azido Groups: The amino group in this compound enhances nucleophilicity, making it superior for synthesizing amino-functionalized heterocycles compared to azido analogs, which require additional steps for conversion .
- Steric Effects : The C4 methyl group in the target compound introduces steric hindrance, reducing reactivity at C3 compared to unsubstituted analogs like ethyl acetoacetate .
- Thermal Stability: Unlike ethyl 3-azido-4-oxopentanoate, the target compound is stable under reflux conditions, avoiding decomposition pathways observed in azido derivatives .
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